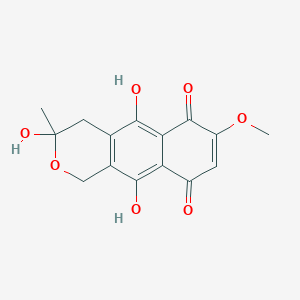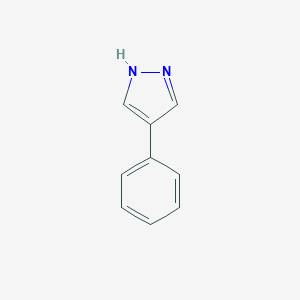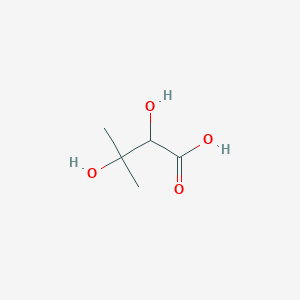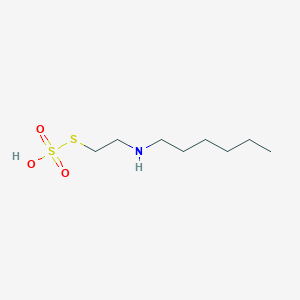
1-(2-Sulfosulfanylethylamino)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Sulfosulfanylethylamino)hexane, also known as SIAH, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a sulfhydryl-reactive compound that is commonly used as a cross-linking agent.
Mécanisme D'action
1-(2-Sulfosulfanylethylamino)hexane reacts with sulfhydryl groups on proteins and other biomolecules, forming covalent bonds that cross-link the molecules. This cross-linking can alter the structure and function of the biomolecules, leading to changes in their biochemical and physiological properties.
Effets Biochimiques Et Physiologiques
The cross-linking of biomolecules by 1-(2-Sulfosulfanylethylamino)hexane can have a variety of biochemical and physiological effects. For example, 1-(2-Sulfosulfanylethylamino)hexane has been shown to increase the stability and activity of enzymes, enhance the binding affinity of proteins, and alter the permeability of cell membranes. These effects can be used to study the function of biomolecules and to develop new therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-Sulfosulfanylethylamino)hexane in lab experiments is its ability to cross-link biomolecules in a specific and controlled manner. This allows researchers to study the effects of cross-linking on specific biomolecules and to develop new tools for studying biomolecular interactions. However, 1-(2-Sulfosulfanylethylamino)hexane can also have non-specific effects on biomolecules, leading to unintended cross-linking and changes in their properties.
Orientations Futures
There are many potential future directions for the use of 1-(2-Sulfosulfanylethylamino)hexane in scientific research. One area of interest is the development of new biosensors and diagnostic tools based on the cross-linking properties of 1-(2-Sulfosulfanylethylamino)hexane. Another area of interest is the study of the effects of 1-(2-Sulfosulfanylethylamino)hexane on the structure and function of membrane proteins, which are important targets for many drugs. Additionally, there is potential for the use of 1-(2-Sulfosulfanylethylamino)hexane in the development of new therapeutic agents for a variety of diseases.
Méthodes De Synthèse
The synthesis of 1-(2-Sulfosulfanylethylamino)hexane involves the reaction of 2-aminoethanethiol hydrochloride with 1,6-dibromohexane in the presence of sodium carbonate. The resulting product is then converted to 1-(2-Sulfosulfanylethylamino)hexane by reacting it with sodium sulfite and sodium bisulfite. The synthesis method of 1-(2-Sulfosulfanylethylamino)hexane is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
1-(2-Sulfosulfanylethylamino)hexane has been widely used in scientific research due to its ability to cross-link proteins and other biomolecules. It has been used in the study of protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. 1-(2-Sulfosulfanylethylamino)hexane has also been used in the development of biosensors and in the study of enzyme kinetics.
Propriétés
Numéro CAS |
1921-42-2 |
|---|---|
Nom du produit |
1-(2-Sulfosulfanylethylamino)hexane |
Formule moléculaire |
C8H19NO3S2 |
Poids moléculaire |
241.4 g/mol |
Nom IUPAC |
1-(2-sulfosulfanylethylamino)hexane |
InChI |
InChI=1S/C8H19NO3S2/c1-2-3-4-5-6-9-7-8-13-14(10,11)12/h9H,2-8H2,1H3,(H,10,11,12) |
Clé InChI |
CXYFHCXKHPYNBO-UHFFFAOYSA-N |
SMILES |
CCCCCCNCCSS(=O)(=O)O |
SMILES canonique |
CCCCCCNCCSS(=O)(=O)O |
Synonymes |
Thiosulfuric acid hydrogen S-[2-(hexylamino)ethyl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



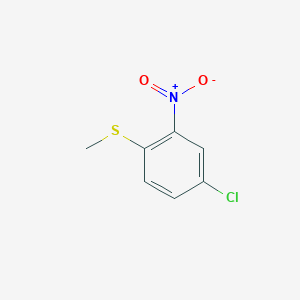
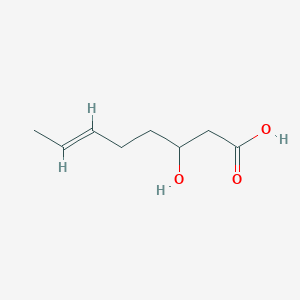
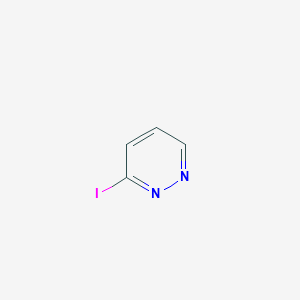
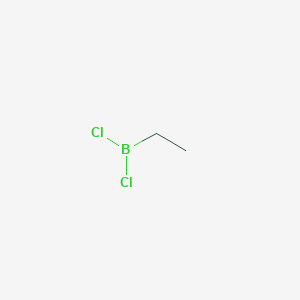
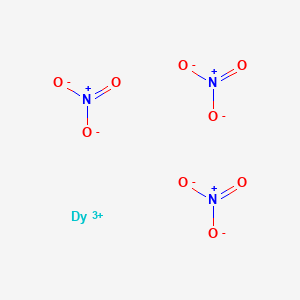

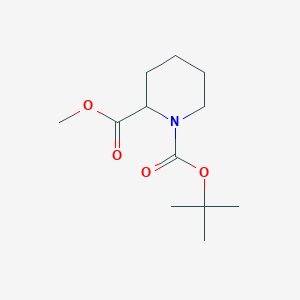

![2-[[(2S)-1-[[2-amino-3-[(6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl)-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B154862.png)
